N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
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Overview
Description
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves multi-step reactions. One common method involves the condensation of 4-pyridin-3-yl-1,3-thiazol-2-amine with a dioxolo[4,5-f][1,3]benzothiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share structural similarities and exhibit comparable biological activities.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole also show similar chemical properties and applications.
Uniqueness
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical reactivity and biological activity. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs .
Biological Activity
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound with potential applications in medicinal chemistry, particularly in the treatment of various cancers and proliferative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's structure includes several key functional groups that contribute to its biological activity:
Property | Value |
---|---|
Chemical Formula | C₁₄H₁₃N₃O₂S₃ |
Molecular Weight | 341.47 g/mol |
IUPAC Name | This compound |
Appearance | White to off-white powder |
Research indicates that compounds similar to this compound may exert their effects through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play a critical role in cell cycle regulation and are often overactive in cancer cells.
Key Findings:
- Inhibition of Cell Proliferation : The compound has shown significant inhibition of cell proliferation in various cancer cell lines by targeting CDK4 and CDK6 .
- Selectivity for Cancer Cells : Studies suggest that this compound selectively inhibits cancer cell growth without adversely affecting normal cells .
- Potential as an Antifibrotic Agent : In addition to its antitumor properties, it may also have applications in treating fibrotic diseases by modulating TGF-beta signaling pathways .
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
Study 1: Antiproliferative Activity
A study assessed the antiproliferative effects of a series of thiazole-pyridine derivatives against breast and colon cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action involving the inhibition of specific kinases associated with cell cycle progression. The compound demonstrated a strong inhibitory effect on CDK4/6 with an IC50 value significantly lower than that of traditional chemotherapy agents .
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S2/c1-2-9(6-17-3-1)11-7-23-15(19-11)20-16-18-10-4-12-13(22-8-21-12)5-14(10)24-16/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMVYGLECCBZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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